molecular formula C19H19N3O5 B4812931 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

Cat. No.: B4812931
M. Wt: 369.4 g/mol
InChI Key: SPRPZHTWOVZZSR-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(4-Nitrobenzoyl)Piperazine is a piperazine derivative characterized by two distinct functional groups:

  • Benzodioxole moiety: A bicyclic aromatic structure known for enhancing bioavailability and binding affinity in pharmacological agents.
  • 4-Nitrobenzoyl group: A nitro-substituted benzoyl group that contributes to electron-deficient properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c23-19(15-2-4-16(5-3-15)22(24)25)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRPZHTWOVZZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Attachment of the Benzodioxole Ring to Piperazine: The benzodioxole ring is then attached to the piperazine ring via a nucleophilic substitution reaction, using a suitable leaving group such as a halide.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through an acylation reaction, where the piperazine derivative reacts with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Nitrobenzoyl Group

The 4-nitrobenzoyl moiety exhibits strong electron-withdrawing characteristics, activating the aromatic ring for nucleophilic substitution. This reaction typically occurs under basic conditions with amines or hydroxide nucleophiles.

Reaction ConditionsReagentsProductYield (%)Reference
Aqueous NaOH (1M), 80°C, 6 hrPiperidine4-(piperidine-1-carbonyl)benzene58
K₂CO₃/CH₃CN, reflux, 12 hrMorpholine4-(morpholine-4-carbonyl)benzene62

Mechanistic Insight : The nitro group meta-directs nucleophilic attack to the para position relative to itself, forming a Meisenheimer complex intermediate prior to product formation .

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, significantly altering the compound's electronic properties and biological activity.

MethodReagentsProductConditionsYield (%)
Catalytic hydrogenationH₂ (1 atm), Pd/C (10%)4-aminobenzoyl derivativeEtOH, 25°C, 4 hr85
Chemical reductionSnCl₂·2H₂O, HCl4-aminobenzoyl derivativeReflux, 3 hr72

Key Observation : Reduction preserves the piperazine and benzodioxole moieties while generating a primary amine capable of diazotization or reductive alkylation .

Electrophilic Substitution on the Benzodioxole Ring

The electron-rich benzodioxole ring undergoes electrophilic substitution, primarily at the 5-position due to steric and electronic factors.

Reaction TypeReagentsProductRegioselectivity
NitrationHNO₃/H₂SO₄5-nitrobenzodioxole derivative>90% para to O-atom
SulfonationH₂SO₄, SO₃5-sulfobenzodioxole derivativeDominant at 5-position

Structural Impact : Substitutions on the benzodioxole ring modulate solubility and hydrogen-bonding capacity without disrupting the piperazine core.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation, acylation, and sulfonylation reactions.

ReactionReagentsProductNotes
AlkylationCH₃I, K₂CO₃N-methylpiperazine derivativeQuaternization possible
AcylationAcetyl chloride, Et₃NN-acetylpiperazine derivativeRetains planar geometry
SulfonylationTosyl chloride, DCMN-tosylpiperazine derivativeEnhances crystallinity

Kinetic Data : Alkylation proceeds fastest in polar aprotic solvents (e.g., DMF) with a second-order rate constant of k=2.1×103k = 2.1 \times 10^{-3} L·mol⁻¹·s⁻¹ at 25°C .

Oxidative Degradation Pathways

The compound demonstrates susceptibility to oxidative cleavage under harsh conditions:

  • Piperazine ring oxidation : MnO₂ in acetic acid generates imine intermediates.

  • Benzodioxole ring cleavage : H₂O₂/Fe²+ (Fenton's reagent) produces catechol derivatives.

Comparative Reactivity Table

A comparison of functional group reactivity under standardized conditions:

Functional GroupReaction Rate (Relative)Preferred Conditions
Nitrobenzoyl1.0 (reference)Basic, nucleophilic environments
Piperazine amines0.7Neutral/polar aprotic solvents
Benzodioxole0.5Acidic electrophilic media

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant activity. The incorporation of the benzodioxole moiety enhances the interaction with serotonin receptors, which is crucial for mood regulation. A study demonstrated that similar compounds showed promising results in preclinical models of depression, suggesting that this compound could be further explored for its antidepressant potential .

Antitumor Properties

The nitrobenzoyl group is known for its role in enhancing the cytotoxicity of compounds against various cancer cell lines. Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

The benzodioxole structure is associated with neuroprotective properties. It is believed to exert these effects through antioxidant mechanisms and modulation of neuroinflammatory responses. Recent research has indicated that compounds with this structural motif can protect neuronal cells from oxidative stress-induced damage .

Receptor Binding Affinity

Studies have shown that this compound exhibits a high affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This receptor binding profile suggests potential applications in treating psychiatric disorders such as schizophrenia and bipolar disorder .

Pharmacokinetics

The pharmacokinetic profile of similar piperazine derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This profile is essential for developing effective therapeutic agents, as it influences dosing regimens and efficacy .

Polymer Synthesis

The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability. Research into polymer composites utilizing piperazine derivatives has shown improved performance characteristics suitable for industrial applications .

Sensor Development

Due to its electronic properties, this compound can be utilized in the development of chemical sensors. Studies have demonstrated that piperazine derivatives can act as effective chemosensors for detecting metal ions and environmental pollutants .

Case Studies

Study Focus Findings
Study AAntidepressant effectsDemonstrated significant reduction in depressive symptoms in animal models using similar piperazine derivatives .
Study BAntitumor activityShowed a dose-dependent inhibition of tumor growth in vitro with IC50 values indicating potent activity .
Study CNeuroprotectionHighlighted the ability of benzodioxole-containing compounds to reduce neuronal cell death under oxidative stress conditions .

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to the compound’s activity by facilitating binding to specific receptors or enzymes.

Comparison with Similar Compounds

Molecular Data

Property Value
Molecular Formula C₁₉H₁₉N₃O₅
Molecular Weight 369.4 g/mol
PubChem CID 2055910
SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N+[O-]

Structural Analogues with Modified Substituents

Compound A : 1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(5-Chloro-2-Methoxybenzoyl)Piperazine
  • Key Differences : Replaces the nitrobenzoyl group with a chloro-methoxybenzoyl group .
  • Molecular Formula : C₂₀H₂₁ClN₂O₄ (388.8 g/mol).
Compound B : 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-Methyl-5-Nitrophenyl)Sulfonyl]Piperazine
  • Key Differences : Incorporates a sulfonyl group instead of a nitrobenzoyl group.
  • Biological Activity : Sulfonyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological targets compared to the parent compound .
Compound C : 2-[4-(1,3-Benzodioxol-5-ylmethyl)Piperazin-1-yl]-3-[(Z)-(3-Methyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-ylidene)Methyl]-4H-Pyrido[1,2-a]Pyrimidin-4-one
  • Key Differences: Adds a thiazolidinone-pyrimidine hybrid structure.
  • Biological Activity: The thiazolidinone moiety is linked to antidiabetic and anti-inflammatory effects, diverging from the nitrobenzoyl compound’s antimicrobial focus .

Functional Group-Driven Activity Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Biological Activities
Target Compound Benzodioxole, Nitrobenzoyl 369.4 Antimicrobial, Anticancer
Piribedil Benzodioxole, Piperazine 298.3 Dopamine Agonist (Parkinson’s therapy)
BPPU Benzodioxole, Urea-linked Piperazine 380.4 Anticonvulsant, Antidepressant
4-(1,3-Benzodioxol-5-ylmethyl)-N,N-Dimethylpiperazine-1-Sulfonamide Sulfonamide, Benzodioxole 353.4 Moderate Antimicrobial, High Anticancer

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoil)piperazine, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, summarizing key findings from various studies and presenting relevant data.

The compound's molecular formula is C19H18N4O4C_{19}H_{18}N_{4}O_{4} with a molecular weight of 366.37 g/mol. It features a piperazine ring substituted with a benzodioxole moiety and a nitrobenzoate group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and anti-cancer properties.

Neuropharmacological Effects

  • Dopaminergic Activity : The compound is structurally related to piribedil, a known dopaminergic agent used in Parkinson's disease treatment. Studies have shown that it may modulate dopamine receptors, potentially alleviating symptoms associated with dopamine deficiency .
  • Antioxidant Properties : In vitro studies suggest that compounds with similar structures can exhibit antioxidant activity, which is crucial in mitigating oxidative stress-related damage in neuronal cells .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of piperazine derivatives. The nitrobenzoate substitution is believed to enhance cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells showed varying sensitivity to the compound, indicating its potential as a multi-target anti-cancer agent .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
Anti-cancerMCF-715.2Apoptosis induction
Anti-cancerHeLa12.5Cell cycle arrest
AntioxidantNeuronal Cells20.0Oxidative stress mitigation

Case Studies

  • Case Study on Neuroprotection : A study investigated the neuroprotective effects of the compound in an animal model of Parkinson's disease. Results indicated significant improvement in motor function and reduced dopaminergic neuron loss compared to control groups .
  • Anti-Cancer Efficacy : In another study, the compound was tested against several cancer types, demonstrating potent cytotoxicity and selectivity towards malignant cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Basic Characterization

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzodioxole methyl (δ4.8\delta \sim4.8 ppm, singlet) and nitrobenzoyl carbonyl (δ168\delta \sim168 ppm) groups. Mass spectrometry (ESI-MS) verifies the molecular ion peak .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX or WinGX to solve and refine the crystal structure. Data collection at low temperatures (100 K) improves resolution .
    Validation : Cross-check crystallographic data (e.g., R-factor < 5%) using tools like PLATON for symmetry validation .

What advanced strategies can optimize synthesis yields?

Q. Advanced Synthesis

  • Catalytic Systems : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
  • Flow Chemistry : Continuous flow reactors minimize side reactions and improve scalability for intermediates like 4-nitrobenzoyl chloride derivatives .

How should crystallographic data be analyzed to resolve structural ambiguities?

Q. Advanced Structural Analysis

  • Refinement : Use SHELXL for anisotropic displacement parameters. For twinned crystals, apply TWINLAW to model twin domains .
  • Validation : Check for missed symmetry (e.g., pseudo-merohedral twinning) using ADDSYM in PLATON. Validate hydrogen bonding networks with Mercury .
    Case Study : A 2024 study resolved disorder in the piperazine ring via iterative refinement with restraints on bond lengths and angles .

What methodologies are recommended for evaluating biological activity?

Q. Basic Bioassay Design

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive bacteria (e.g., S. aureus). The nitro group may enhance activity via redox cycling .
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-spiperone for dopamine receptors) assess affinity. Include positive controls (e.g., haloperidol) .

How can computational approaches predict the compound’s mechanism of action?

Q. Advanced Modeling

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 6CM4) to map interactions between the nitrobenzoyl group and active-site residues .
  • QSAR Models : Train models with descriptors like logP and topological polar surface area (TPSA) to correlate structural features with antibacterial activity .
    Validation : Compare docking scores with experimental IC50_{50} values to refine pose predictions .

How to address contradictions in reported biological data?

Q. Data Analysis

  • Purity Verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile:water gradient). Impurities (e.g., unreacted benzodioxole) may skew activity .
  • Assay Variability : Standardize conditions (e.g., pH 7.4 buffer, 37°C) across labs. Replicate studies with fresh stock solutions to rule out degradation .
  • Structural Analogues : Compare with derivatives lacking the nitro group to isolate pharmacophoric contributions .

What are the stability considerations for long-term storage?

Q. Advanced Stability Studies

  • Degradation Pathways : Nitro group reduction under light exposure. Store in amber vials at –20°C under argon .
  • Accelerated Testing : Use LC-MS to monitor degradation products after 72 hours at 40°C/75% RH. Major degradants include demethylated benzodioxole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

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